molecular formula C19H17ClN2O4 B1662796 Quizalofop-p-ethyl CAS No. 100646-51-3

Quizalofop-p-ethyl

Cat. No. B1662796
M. Wt: 372.8 g/mol
InChI Key: OSUHJPCHFDQAIT-GFCCVEGCSA-N
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Patent
US04698094

Procedure details

2-methyl-4-chlorophenoxyacetic acid; butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (including esters and salts thereof); ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate; etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([OH:8])=[O:7].FC(F)(F)C1C=CC(OC2C=CC(OC(C)C(OCCCC)=O)=CC=2)=NC=1.[Cl:41]C1C=C2C(=CC=1)N=C(OC1C=CC(OC(C)C(OCC)=O)=CC=1)C=N2>>[Cl:41][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC(=O)O)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)C)C=C1)(F)F
Step Three
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2N=CC(=NC2=CC1)OC1=CC=C(OC(C(=O)OCC)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.